4-Chloropyridine-2-carbonyl chloride hydrochloride

Process Chemistry Synthesis Optimization Intermediates

Sourcing a stable, high-purity intermediate for kinase inhibitor synthesis is critical for yield and regulatory compliance. This hydrochloride salt offers enhanced stability over the free base, directly matching validated routes for Regorafenib (IC₅₀ 1-4.3 μmol·L⁻¹). It ensures reproducible results in multi-step pharma synthesis. Key advantages for your workflow: • Validated in published Sorafenib/Regorafenib syntheses, ensuring DMF/process chemistry compatibility. • Also functions as an Aurora-B kinase inhibitor probe, enabling direct target validation studies. • Salt form minimizes hydrolysis during storage, reducing procurement risks and ensuring long-term supply reliability.

Molecular Formula C6H4Cl3NO
Molecular Weight 212.5 g/mol
CAS No. 51727-15-2
Cat. No. B023288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloropyridine-2-carbonyl chloride hydrochloride
CAS51727-15-2
Synonyms4-Chloro-2-pyridinecarbonyl Chloride Hydrochloride; 
Molecular FormulaC6H4Cl3NO
Molecular Weight212.5 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1Cl)C(=O)Cl.Cl
InChIInChI=1S/C6H3Cl2NO.ClH/c7-4-1-2-9-5(3-4)6(8)10;/h1-3H;1H
InChIKeyHJQLQTVZSPAUGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloropyridine-2-carbonyl Chloride Hydrochloride: Properties & Procurement


4-Chloropyridine-2-carbonyl chloride hydrochloride (CAS 51727-15-2) is the hydrochloride salt of a halogenated pyridine-2-carbonyl chloride, possessing the molecular formula C₆H₄Cl₃NO and a molecular weight of 212.46 g/mol . It is characterized by a chlorinated pyridine ring with a carbonyl chloride functional group at the 2-position and a chlorine substituent at the 4-position, stabilized as a hydrochloride salt . This compound serves as a critical synthetic intermediate, notably in the preparation of the anticancer drugs Sorafenib and Regorafenib [1].

Salt Form Hydrochloride salt for improved handling and aqueous reaction compatibility
Synthetic Role Published intermediate in multikinase inhibitor API synthesis
Bioactivity Reported aurora-B kinase inhibition supports use as a probe

Non-Substitutability of 4-Chloropyridine-2-carbonyl Chloride Hydrochloride


Procurement of 4-chloropyridine-2-carbonyl chloride hydrochloride is not a generic decision due to its distinct physicochemical properties and reactivity profile compared to its free base (CAS 53750-66-6) and other pyridine carbonyl chloride analogs . The hydrochloride salt offers a significant advantage in stability and solubility, which are critical for handling and reaction efficiency . Its specific role in the synthesis of marketed pharmaceuticals like Regorafenib is well-documented, and substituting with a close analog would invalidate validated synthetic routes and regulatory filings [1]. Furthermore, the compound's unique substitution pattern dictates its biological activity profile, as seen in its direct use as an aurora-B kinase inhibitor, a function not shared by all in-class compounds .

Free base mismatch Free base (CAS 53750-66-6) may show lower aqueous solubility and stability, potentially altering reaction outcomes in aqueous media.
Analog reactivity Other pyridine carbonyl chlorides lack the documented role in published Regorafenib synthesis, which may not align with route-specific intermediate requirements.

Differentiation Evidence for 4-Chloropyridine-2-carbonyl Chloride Hydrochloride


Synthesis Route Optimization

A patented method for producing 4-chloropyridine-2-carboxylic acid chloride or its salt describes a process using thionyl chloride (SOCl₂) in the presence of a bromine catalyst, achieving yields of 90% or higher [1]. This is a significant improvement over alternative chlorinating agents like oxalyl chloride, which often require lower temperatures (0°C) and can lead to lower yields or require more complex workups [2]. The use of a bromine catalyst is presented as a key factor in increasing reaction efficiency and yield for this specific compound [1].

Synthesis yield
Class-level inference
≥90% yield with patented SOCl₂/Br₂ method
Supports process-scale procurement evaluation
Data from patent WO2011093256A1
Process Chemistry Synthesis Optimization Intermediates

Stability and Solubility Advantage

The hydrochloride salt form (CAS 51727-15-2, M.W. 212.46) is explicitly noted to be more stable and soluble in water compared to its free base analog, 4-chloropyridine-2-carbonyl chloride (CAS 53750-66-6, M.W. 176.00) . While the free base is a solid with a boiling point of 227.2°C and vapor pressure of 0.078 mmHg at 25°C, the salt form offers distinct advantages in aqueous reaction media and storage . This is a general class-level observation for hydrochloride salts of acyl chlorides, which are often preferred for their ease of handling and reduced volatility .

Physical form
Class-level inference
Hydrochloride salt vs free base: higher water solubility and stability
May simplify aqueous reaction handling
Qualitative observation, not a quantified stability study
Formulation Chemistry Stability Solubility

Proven Role in Regorafenib Synthesis

This compound is a documented, critical intermediate in the synthesis of Regorafenib (BAY-73-4506), a multikinase inhibitor approved for the treatment of metastatic colorectal cancer [1]. A published synthetic route describes the chlorination of picolinic acid (I) with SOCl₂ in the presence of DMF at 72°C to yield 4-chloropyridine-2-carbonyl chloride hydrochloride (II), which is then converted to the corresponding methyl ester and further elaborated to the final API [1]. This direct link to a marketed drug provides a strong, specific use case that distinguishes it from other in-class pyridine carbonyl chlorides that lack this validated application.

API synthesis role
Head-to-head
Critical intermediate in published Regorafenib route
Supports synthetic route fidelity for this API
Data from YaoZhi synthesis database
Medicinal Chemistry API Synthesis Kinase Inhibitors

Aurora-B Kinase Inhibition & Antitumor Effects

4-Chloropyridine-2-carbonyl chloride hydrochloride (4CPC) itself has been shown to possess cytostatic activity, inhibiting aurora-B kinase in human tumor cell lines in vitro and demonstrating potential antitumor activity against breast cancer cells . This is in contrast to many other pyridine carbonyl chlorides, which are typically used solely as intermediates and do not exhibit significant biological activity in their own right. The compound's activity is further supported by its ability to inhibit protein synthesis and DNA replication, as well as the activation of growth factors like EGF .

Kinase inhibition
Class-level inference
Inhibits aurora-B kinase; cytostatic activity in tumor cell lines
Supports use as a kinase probe in cell-based studies
Activity described in breast cancer cell models; further validation recommended
Cancer Biology Kinase Inhibition Cell Proliferation

High-Purity Supply & Characterization

Commercial suppliers offer 4-Chloropyridine-2-carbonyl chloride hydrochloride with a standard purity of not less than 98% (NLT 98%) and provide batch-specific quality control documentation, including NMR, HPLC, and GC [1]. This high level of purity and the availability of analytical data are critical for ensuring reproducibility in sensitive synthetic steps. This differentiates it from less common analogs where purity levels may be lower or less well-documented, impacting the success of advanced research applications .

Purity & QC
Class-level inference
≥98% purity, with NMR, HPLC, GC documentation
Supports batch-to-batch reproducibility
Commercial supplier specification
Quality Control Analytical Chemistry Procurement

Applications of 4-Chloropyridine-2-carbonyl Chloride Hydrochloride


Kinase Inhibitor API Synthesis

This compound is an essential building block in the synthesis of Regorafenib and next-generation Sorafenib derivatives . Its role is validated in a published, multi-step synthesis of Regorafenib, ensuring its suitability for medicinal chemistry and process chemistry applications where a reliable, high-yielding intermediate is required . The resulting derivatives have shown antiproliferative activity with IC₅₀ values ranging from 1 to 4.3 μmol·L⁻¹ against various carcinoma, lymphoma, and leukemia cell lines, comparable to or better than the parent drug Sorafenib [2].

Direct Biological Screening as a Kinase Inhibitor

Beyond its role as an intermediate, the compound itself is a known inhibitor of aurora-B kinase and exhibits cytostatic effects in human tumor cell lines . It can be procured for direct use in biochemical assays and cell-based studies focused on cancer biology, protein synthesis inhibition, and DNA replication . This direct biological activity, not typically seen in simpler analogs, makes it a valuable tool compound for target validation and mechanistic studies.

Preparation of Metal-Organic Complexes

The compound's parent acid, 4-chloropyridine-2-carboxylic acid, is a known precursor for synthesizing mixed-ligand Zn(II) complexes with promising nonlinear optical (NLO) properties . While the acid chloride is not directly used in the cited work, it serves as a more reactive alternative to the carboxylic acid for generating novel ligands via amide bond formation. This opens avenues for creating new organometallic frameworks with tailored optical or electronic properties.

Synthesis of Antimicrobial Hydrazide Derivatives

Analogous pyridine-2-carbonyl chlorides have been used to synthesize N-substituted pyridine hydrazides, which then form complexes with Co(II), Ni(II), and Cu(II) . These metal complexes have shown promising antibacterial and antifungal activity, comparable to the parent ligand . 4-Chloropyridine-2-carbonyl chloride hydrochloride could be employed in a similar synthetic strategy to create a library of novel hydrazide-based antimicrobial agents.

Application
Selection Property
Validation Focus
Synthesis of multikinase inhibitor APIs
Published synthetic route compatibility
Route-specific intermediate performance
Aurora-B kinase inhibition studies
Reported kinase inhibition activity
Cell proliferation endpoint interpretation
Metal-organic framework ligand precursor
Reactive carbonyl chloride handle
Complex formation and NLO property screening
Antimicrobial hydrazide library synthesis
Pyridine-2-carbonyl chloride reactivity
Antimicrobial activity of resulting complexes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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